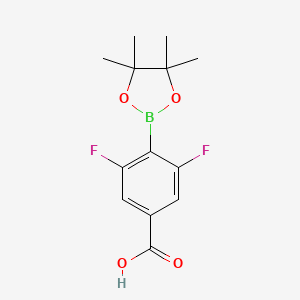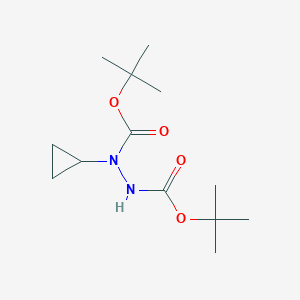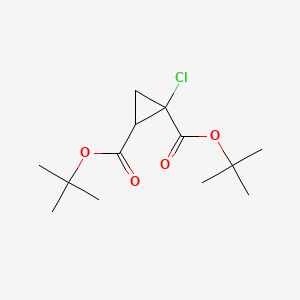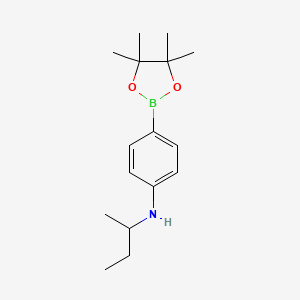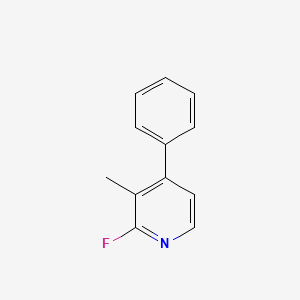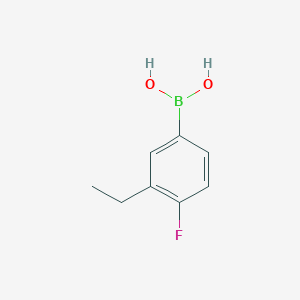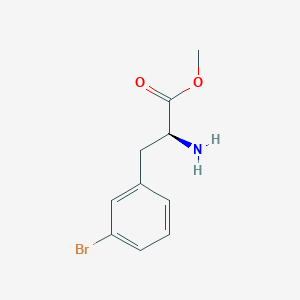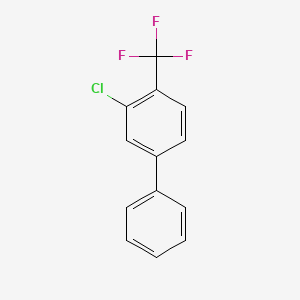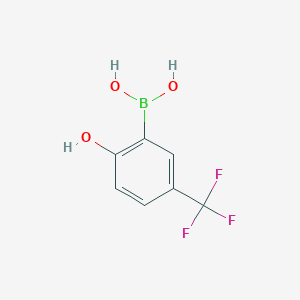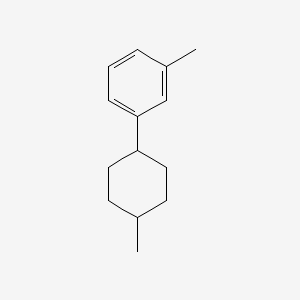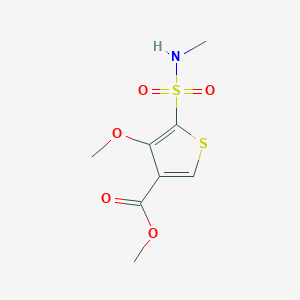
4-Methoxy-5-methylsulfamoyl-thiophene-3-carboxylic acid methyl ester, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5-methylsulfamoyl-thiophene-3-carboxylic acid methyl ester, 95% (4-MMS-T-3-CAME-95) is a small organic molecule that has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. 4-MMS-T-3-CAME-95 is a member of the thiophene family and is composed of a sulfur-containing five-membered ring with a methyl ester group attached. It is a relatively stable and non-toxic molecule, with a boiling point of 110 °C and a melting point of 75 °C.
Mécanisme D'action
The mechanism of action of 4-MMS-T-3-CAME-95 is not fully understood. However, it is known that the molecule can undergo a variety of chemical reactions, including condensation reactions, deprotonation reactions, and nucleophilic substitution reactions. Additionally, it is known to form a variety of complexes with other molecules, including proteins, carbohydrates, and lipids. These complexes are thought to be involved in the biological activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMS-T-3-CAME-95 are not fully understood. However, it is known to be relatively non-toxic, with a low oral toxicity and no significant acute or chronic toxicity. Additionally, it has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-MMS-T-3-CAME-95 in laboratory experiments is its relative stability and non-toxicity. Additionally, it is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory use. However, it is important to note that the molecule is relatively small and can be difficult to purify, making it difficult to obtain pure samples for use in experiments.
Orientations Futures
The potential applications of 4-MMS-T-3-CAME-95 are still being explored. Possible future directions for research include further investigation into the biochemical and physiological effects of the molecule, as well as its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. Additionally, further research into the mechanism of action of the molecule could lead to the development of new compounds with potential medicinal applications. Finally, further investigation into the synthesis and purification of the molecule could lead to improved methods for producing pure samples for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 4-MMS-T-3-CAME-95 is relatively straightforward. It is typically synthesized through a condensation reaction between 4-methoxy-5-methylthiophene-3-carboxylic acid and methyl ester. The reaction is typically carried out in a two-step process, with the first step involving the reaction of the acid with the methyl ester to form the corresponding methyl ester salt, and the second step involving the deprotonation of the salt to form the desired product. The reaction typically yields between 90-95% of the desired product, and can be further purified if necessary.
Applications De Recherche Scientifique
4-MMS-T-3-CAME-95 has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as thiophene derivatives, thiazoles, and thiophene-containing polymers. Additionally, it has been used in the synthesis of a variety of compounds with potential medicinal applications, such as anti-inflammatory agents, anti-cancer agents, and anti-bacterial agents.
Propriétés
IUPAC Name |
methyl 4-methoxy-5-(methylsulfamoyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S2/c1-9-16(11,12)8-6(13-2)5(4-15-8)7(10)14-3/h4,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQJUAAVLFXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=CS1)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-methylsulfamoyl-thiophene-3-carboxylic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

